molecular formula C12H16BNO3 B3046735 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde CAS No. 128376-66-9

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Cat. No.: B3046735
CAS No.: 128376-66-9
M. Wt: 233.07 g/mol
InChI Key: IUHBAAPYEGHGPT-UHFFFAOYSA-N
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Description

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a chemical compound that features a benzaldehyde group attached to a boron-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the formation of the boron-containing heterocycle followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 4-formylphenylboronic acid with a suitable boron source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its benzaldehyde group allows for a wide range of chemical modifications, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c1-14-6-8-16-13(17-9-7-14)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHBAAPYEGHGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)C)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560643
Record name 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128376-66-9
Record name 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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